molecular formula C8H19NO2 B031362 2,2-Diethoxy-N-ethyl-1-ethanamine CAS No. 69148-92-1

2,2-Diethoxy-N-ethyl-1-ethanamine

Cat. No. B031362
CAS RN: 69148-92-1
M. Wt: 161.24 g/mol
InChI Key: YSCNYKGRVUVJHA-UHFFFAOYSA-N
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Patent
US04397677

Procedure details

Ethylamine (38 grams) and 1-bromo-2,2-diethoxyethane (20 grams) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture was heated at reflux overnight. After this time the mixture was washed with aqueous sodium hydroxide and the organic phase separated from the aqueous phase. The organic phase was then distilled to yield the desired product N-ethyl-N-(2,2-diethoxyethyl)amine as an oil.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].Br[CH2:5][CH:6]([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9]>>[CH2:1]([NH:3][CH2:5][CH:6]([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])[CH3:2]

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(C)N
Name
Quantity
20 g
Type
reactant
Smiles
BrCC(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
After this time the mixture was washed with aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the organic phase separated from the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
The organic phase was then distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)NCC(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.